N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3/c1-3-16(4-2)11(18)9-6-5-8(17)7-10(9)19-12(13,14)15/h5-7,17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLLUMCOSNVMQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzamide Skeleton Construction
The target molecule’s backbone derives from 4-hydroxy-2-(trifluoromethoxy)benzoic acid. Synthesis of this intermediate typically begins with 2-(trifluoromethoxy)phenol , which undergoes directed ortho-hydroxylation via Friedel-Crafts acylation or enzymatic oxidation. Subsequent carboxylation using CO₂ under palladium catalysis introduces the carboxylic acid group at the para position relative to the hydroxyl group.
Critical Reaction Parameters :
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Carboxylation : Performed in THF at −75°C to 0°C with n-BuLi as the base, achieving 73.8% yield after acid-base purification.
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Protection Strategies : The hydroxyl group is often protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during subsequent amidation.
Direct Amidation via Mitsunobu Reaction
Mitsunobu Protocol Adaptations
The Mitsunobu reaction enables one-step conversion of 4-hydroxy-2-(trifluoromethoxy)benzoic acid to its N,N-diethylamide. This method avoids intermediate isolation and leverages triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to activate the carboxylic acid for nucleophilic attack by diethylamine.
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Solvent : Toluene (0.2 M)
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Reagents : PPh₃ (1.2 eq), DEAD (1.2 eq), diethylamine (1.2 eq)
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Temperature : Reflux (110°C) for 18 hours
Challenges :
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Competing Etherification : The hydroxyl group may react with DEAD, necessitating prior protection.
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Byproduct Management : Triphenylphosphine oxide is removed via aqueous NaOH washes.
Carbodiimide-Mediated Coupling
EDC/DMAP System
Ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) facilitate amide bond formation between 4-hydroxy-2-(trifluoromethoxy)benzoic acid and diethylamine. This method is preferred for acid-sensitive substrates.
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Solvent : Dichloromethane (DCM)
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Conditions : 35–40°C, 12–24 hours
Advantages :
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Mild Conditions : Avoids high temperatures, preserving the trifluoromethoxy group.
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Scalability : Demonstrated at 250 L reactor scale for analogous compounds.
Base-Mediated Alkylation in Polar Solvents
Potassium Carbonate in Acetone
A two-step approach involves first synthesizing 4-hydroxy-2-(trifluoromethoxy)benzoyl chloride, followed by reaction with diethylamine in the presence of K₂CO₃.
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Chlorination : Thionyl chloride (SOCl₂) in DCM at 50°C.
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Amidation :
Purification : Recrystallization from isopropyl alcohol yields >99.8% purity.
Comparative Analysis of Methods
| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|---|
| Mitsunobu Reaction | Toluene | 110 | 67 | >95 | One-step, no intermediates |
| EDC/DMAP Coupling | DCM | 35–40 | 89 | 99.5 | Scalable, mild conditions |
| K₂CO₃-Mediated | Acetone | 20 | 80 | 99.8 | Low energy, high purity |
Trade-offs :
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Mitsunobu : High atom economy but requires stoichiometric PPh₃ and DEAD.
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EDC/DMAP : Efficient but generates urea byproducts.
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K₂CO₃ : Cost-effective but necessitates acyl chloride preparation.
Troubleshooting and Yield Optimization
Incomplete Amidation
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amide group can produce amines .
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide exhibits anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of specific enzymes involved in inflammatory pathways, potentially modulating receptor activity related to pain perception. Interaction studies utilizing molecular docking simulations have shown effective binding to biological receptors associated with inflammation.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various strains, including Mycobacterium tuberculosis. Its structural similarity to other bioactive compounds suggests that it may interact with multiple biological targets, enhancing its potential as an antimicrobial agent .
Synthetic Methods
The synthesis of this compound typically involves several steps that require careful control over reaction conditions to achieve desired yields and purity levels. Commonly employed methods include:
- Formation of the Benzamide Backbone : Starting from appropriate benzoyl chlorides.
- Introduction of Functional Groups : Via nucleophilic substitution reactions involving the hydroxyl and trifluoromethoxy groups.
These synthetic pathways are critical for producing the compound in sufficient quantities for research and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
- Melting Points: N-(3-Benzyl-5-hydroxyphenyl)-4-(trifluoromethoxy)benzamide (): 129.3–131.3°C . 5-Chloro-4-fluoro-2-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide (): Not reported, but yields (70.1%) and HRMS data suggest high purity .
- Spectral Data :
Pharmacokinetic and Toxicity Profiles
- HPAPB : Exhibits a biphasic elimination profile (t₁/₂ = 0.592 h, CL = 0.611 L/h/kg) with low volume of distribution (V₁ = 1.475 L/kg) .
- Diethylamide Advantage : The N,N-diethyl group in the target compound may prolong half-life compared to HPAPB’s N-p-tolyl group, which undergoes rapid hepatic metabolism .
Biological Activity
N,N-Diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethoxy group, which enhances its lipophilicity and ability to penetrate cell membranes. The hydroxy group can form hydrogen bonds with target proteins, while the diethylamino group allows for electrostatic interactions. These structural characteristics contribute to its biological efficacy.
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Enzyme Inhibition :
- The compound has been investigated for its potential as an inhibitor of various enzymes, particularly cholinesterases (AChE and BuChE). In studies, it demonstrated moderate inhibition of AChE with IC50 values ranging from 33.1 to 85.8 µM, indicating comparable efficacy to established inhibitors like rivastigmine .
- Antimicrobial Activity :
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Anti-inflammatory Effects :
- The compound's anti-inflammatory properties are attributed to its ability to modulate the activity of specific molecular targets involved in inflammatory pathways.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
- Substituent Variations : Changes in the substituents on the benzamide ring can significantly alter the potency against various biological targets. For example, substituting different groups on the aromatic ring has been shown to enhance or reduce enzyme inhibition and antimicrobial activity .
- Trifluoromethoxy Group : This group not only increases lipophilicity but also plays a crucial role in enhancing the interaction with biological targets due to its electron-withdrawing nature, which stabilizes certain charge distributions during enzyme interactions.
Table 1: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide?
The synthesis typically involves multi-step reactions:
Hydroxylation and Trifluoromethoxy Introduction : Start with a benzamide precursor, introducing hydroxyl and trifluoromethoxy groups via nucleophilic substitution or oxidation. For example, controlled oxidation of a methyl group to a hydroxyl using hydrogen peroxide under acidic conditions .
Amide Coupling : React the intermediate with diethylamine using coupling agents like 4-dimethylaminopyridine (DMAP) and N-ethyl-N,N-diisopropylamine (DIPEA) at elevated temperatures (e.g., 120°C for 8 hours) .
Purification : Use column chromatography or recrystallization to isolate the product.
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | H₂O₂, H₂SO₄, 60°C | pH control (4–6) to prevent over-oxidation |
| 2 | DMAP, DIPEA, 120°C | Anhydrous solvent (e.g., toluene) to avoid hydrolysis |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- NMR Spectroscopy :
- ¹H NMR : Identify diethyl groups (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂), hydroxyl proton (δ 5.5–6.0 ppm, broad), and aromatic protons (δ 6.8–7.5 ppm) .
- ¹⁹F NMR : Confirm trifluoromethoxy group (δ -55 to -60 ppm) .
- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the benzamide backbone .
- IR Spectroscopy : Detect carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) stretches .
Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) :
- Molecular Docking : Study interactions with biological targets (e.g., enzymes) by modeling binding affinities. For example, trifluoromethoxy groups enhance hydrophobic interactions in enzyme pockets .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. ineffective results)?
- Experimental Variables :
- Control Experiments : Include positive controls (e.g., known antibiotics) and validate assay protocols using orthogonal methods (e.g., broth microdilution vs. agar diffusion) .
Q. What are the challenges in scaling up the synthesis for industrial research, and how can they be mitigated?
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Challenges :
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Scalable Conditions :
Parameter Lab Scale Industrial Scale Temperature 120°C (batch) Continuous flow at 130°C Solvent Toluene Recyclable solvents (e.g., cyclopentyl methyl ether)
Q. What strategies are recommended for studying its enzyme inhibition mechanisms (e.g., urease)?
- Kinetic Assays :
- Use Michaelis-Menten kinetics to determine inhibition type (competitive/non-competitive). For urease inhibition, monitor ammonia production via the indophenol method .
- Structural Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
